Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate
Overview
Description
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate, also known as MAK-4, is a synthetic organic compound. Its molecular weight is 385.4 g/mol . Unfortunately, due to legal restrictions related to patent products, the sale of this compound is prohibited .
Physical and Chemical Properties Analysis
Scientific Research Applications
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has a variety of potential applications in the scientific community. It has been used as a probe molecule to study the structure and function of enzymes and proteins. It has also been used as a substrate in enzyme kinetic studies. Additionally, this compound 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has been used in studies of enzyme inhibition and in the development of new drugs.
Mechanism of Action
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate acts as a substrate for enzymes and proteins. The compound is able to bind to the active site of the enzyme or protein and can be used as a substrate for the enzyme or protein. The compound is also able to interact with other molecules in the enzyme or protein active site, which can lead to changes in the enzyme or protein activity.
Biochemical and Physiological Effects
This compound 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has been shown to have a variety of biochemical and physiological effects. The compound has been shown to affect the activity of enzymes and proteins, as well as to interact with other molecules in the active site of the enzyme or protein. The compound has also been shown to have an effect on the structure and function of cells, and to interact with other molecules in the cell. Additionally, the compound has been shown to have an effect on the metabolism of certain molecules, and to interact with other molecules in the metabolic pathways.
Advantages and Limitations for Lab Experiments
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has several advantages for laboratory experiments. The compound is relatively inexpensive, readily available, and has a low toxicity. Additionally, the compound is stable and can be stored for long periods of time. The compound is also soluble in a variety of solvents and can be used in a variety of experiments.
The compound does have some limitations for laboratory experiments. The compound is not very water soluble, which can limit its use in aqueous experiments. Additionally, the compound can be difficult to purify and can be difficult to handle in the laboratory.
Future Directions
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate has a variety of potential future applications. The compound
properties
IUPAC Name |
methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)hex-5-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO4/c1-4-6-12-18(16(24)26-3,19(20,21)22)23(13-5-2)17(25)27-14-15-10-8-7-9-11-15/h4-5,7-11H,1-2,6,12-14H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZGGKVGICPFOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125610 | |
Record name | Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
397844-32-5 | |
Record name | Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=397844-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[(phenylmethoxy)carbonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-5-hexenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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